(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniquesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product .
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)ethanone
- (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)propanone
Uniqueness
(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRSVIWXLGPHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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